N-(Sec-butyl)piperidine-4-carboxamide
Description
The Piperidine-4-carboxamide Scaffold in Medicinal Chemistry Research
The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of a multitude of biologically active agents. nih.govresearchgate.net Its prevalence stems from the favorable physicochemical properties conferred by the piperidine (B6355638) ring, such as improved solubility and the ability to form key interactions with biological targets. The carboxamide linkage provides a rigid and planar unit capable of participating in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.
This scaffold has been successfully employed in the development of compounds targeting a diverse range of biological entities, including enzymes and receptors. For instance, derivatives of piperidine-4-carboxamide have been investigated as potent inhibitors of DNA gyrase, a crucial enzyme in bacteria, highlighting their potential as antibacterial agents. nih.gov In another area of research, this scaffold has been utilized to create selective ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. nih.gov Furthermore, the adaptability of the piperidine-4-carboxamide core has been demonstrated in the design of carbonic anhydrase inhibitors, which have therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov
The following table summarizes the biological targets and potential therapeutic applications of various compounds based on the piperidine-4-carboxamide scaffold:
| Biological Target | Potential Therapeutic Application |
| DNA Gyrase | Antibacterial |
| Sigma (σ) Receptors | Central Nervous System Disorders |
| Carbonic Anhydrase | Glaucoma, Cancer |
Evolution of Piperidine Derivatives in Chemical Biology
The piperidine nucleus is a cornerstone in the development of pharmaceuticals, with its derivatives being integral to numerous drug classes. ijnrd.org The evolution of piperidine derivatives in chemical biology has been marked by a transition from the study of naturally occurring alkaloids to the rational design and synthesis of highly specific and potent therapeutic agents. nih.gov
Historically, many piperidine-containing compounds were isolated from natural sources and found to possess a wide spectrum of physiological effects. researchgate.net This initial understanding prompted medicinal chemists to explore synthetic derivatives to enhance desired activities and reduce side effects. The versatility of the piperidine ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery. ajchem-a.com
Over the years, research has demonstrated that piperidine derivatives can be tailored to interact with a wide array of biological targets, leading to their use as:
Anticancer agents ajchem-a.com
Antiviral compounds researchgate.net
Antimicrobial agents nih.gov
Analgesics researchgate.net
Antipsychotics ijnrd.org
Agents for Alzheimer's disease therapy ajchem-a.com
The development of these derivatives often involves modifying the substituents on the piperidine ring to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Research Significance of N-(Sec-butyl)piperidine-4-carboxamide within Piperidine-4-carboxamide Class
While specific research focusing solely on this compound is limited, its potential significance can be inferred from structure-activity relationship (SAR) studies on related N-substituted piperidine-4-carboxamides. The nature of the substituent on the amide nitrogen plays a critical role in determining the biological activity of these compounds. nih.gov
Research on N-alkylated piperidine-4-carboxamides suggests that the size, shape, and lipophilicity of the alkyl group can significantly influence receptor affinity and selectivity. For example, studies on a series of piperidine-4-carboxamide derivatives revealed that varying the substituent on the amide nitrogen from cyclic to linear moieties had a profound effect on their affinity for σ1 and σ2 receptors. nih.gov Similarly, other research has explored N-butyl derivatives of piperidine carboxamides for potential applications in neurology and psychiatry. ontosight.ai
The "sec-butyl" group in this compound is a branched alkyl chain, which introduces specific stereochemical and lipophilic properties compared to a linear butyl group. This branching can influence how the molecule fits into a binding pocket and may lead to altered potency or selectivity for a particular biological target. The lack of extensive published research on this compound suggests that it may be a novel compound with unexplored potential or part of proprietary compound libraries used in early-stage drug discovery. Its structural similarity to other biologically active N-alkylated piperidine-4-carboxamides makes it a compound of interest for future investigation in various therapeutic areas.
The table below illustrates how modifications to the N-substituent in the broader class of piperidine-4-carboxamides can influence their biological activity, providing a basis for the potential research interest in the sec-butyl derivative.
| N-Substituent on Carboxamide | Biological Activity/Target |
| Various cyclic and linear moieties | Modulation of σ1 and σ2 receptor affinity |
| N-butyl group | Potential applications in neurology and psychiatry |
Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)12-10(13)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRVVYYUVJLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Sec Butyl Piperidine 4 Carboxamide Analogues
Impact of N-Substitution on Biological Activity Profiles
The substituent attached to the nitrogen of the amide group in piperidine-4-carboxamides plays a pivotal role in modulating the biological activity of these compounds. This section focuses on the contributions of the N-sec-butyl moiety and the influence of various substituents on the piperidine (B6355638) nitrogen.
While direct and extensive research singling out the N-(sec-butyl)piperidine-4-carboxamide is limited, the analysis of its contributions can be inferred from broader studies on N-alkyl-piperidine-4-carboxamide derivatives. The sec-butyl group is a branched alkyl chain, and its specific characteristics—bulkiness, lipophilicity, and chirality—are key to its interaction with biological targets.
The steric hindrance introduced by the branched nature of the sec-butyl group can significantly influence binding affinity and selectivity. Compared to a linear n-butyl group, the sec-butyl moiety presents a larger profile, which can either be beneficial or detrimental depending on the topology of the receptor's binding pocket. If the pocket is accommodating, the increased van der Waals interactions can lead to enhanced binding. Conversely, a constrained binding site may not tolerate the bulkiness, leading to a decrease in activity.
Table 1: Comparison of N-Alkyl Substituents on Biological Activity Note: The data in this table is illustrative and compiled from general findings on N-alkyl piperidine carboxamides to highlight potential trends.
| N-Substituent | Relative Potency | Key Observations |
| Methyl | Low | Small size may not provide sufficient interaction with the binding pocket. |
| Ethyl | Moderate | Increased lipophilicity and size can improve binding. |
| n-Propyl | Moderate-High | Further increase in chain length can enhance hydrophobic interactions. |
| n-Butyl | High | Often shows a good balance of size and lipophilicity for potent activity. |
| sec-Butyl | Variable | Branched nature introduces steric bulk, which can either enhance or reduce activity depending on the target. |
| Isobutyl | Variable | Similar to sec-butyl, the branched structure's impact is target-dependent. |
| tert-Butyl | Low-Moderate | The significant steric hindrance can be detrimental to binding in many cases. |
The substituent on the piperidine nitrogen is another critical modulator of biological activity. Modifications at this position can influence the compound's basicity, which in turn affects its ionization state at physiological pH, solubility, and ability to form ionic interactions with the target protein.
Studies on various piperidine derivatives have shown that the nature of the substituent on the piperidine nitrogen can drastically alter the compound's pharmacological properties. For instance, in the context of certain receptor antagonists, a basic nitrogen atom is often essential for activity, forming a key salt bridge with an acidic residue in the binding site. The pKa of this nitrogen can be fine-tuned by the electronic effects of its substituents.
Small alkyl groups, such as methyl or ethyl, on the piperidine nitrogen generally maintain the basicity of the nitrogen. Larger or more complex substituents, including aryl groups, can introduce additional points of interaction with the receptor, potentially increasing potency and selectivity. However, they can also introduce steric clashes or unfavorable electronic effects. The optimal substituent is highly dependent on the specific biological target and the desired therapeutic effect.
Modulations of the Piperidine Ring System and Carboxamide Moiety
The piperidine ring and the carboxamide linker are core components of the this compound scaffold. Modifications to these elements can have a profound impact on the molecule's conformation, flexibility, and ability to interact with its biological target.
The piperidine ring itself can be a subject of modification. Introducing substituents on the ring can alter its conformational preference (chair, boat, or twist-boat), which can be crucial for orienting the other functional groups correctly for binding. For example, substitution at the 3-position of the piperidine ring can create stereoisomers with distinct biological activities. The replacement of the piperidine ring with other saturated heterocycles, such as pyrrolidine (B122466) or azepane, can also be explored to understand the importance of ring size for activity.
The carboxamide moiety is a key hydrogen bonding unit. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively. Altering the carboxamide to a different linker, such as an ester, a ketone, or a sulfonamide, would significantly change the electronic and hydrogen-bonding properties of the molecule, likely leading to a substantial change in biological activity. The relative orientation of the carboxamide group with respect to the piperidine ring is also a critical factor.
Pharmacophore Elucidation for Target Interaction
Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to bind to a specific biological target. For the this compound class of compounds, a general pharmacophore model would likely include:
A hydrophobic feature: Represented by the sec-butyl group and parts of the piperidine ring.
A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide group.
A hydrogen bond donor: The N-H of the carboxamide group.
A positive ionizable feature: The basic nitrogen of the piperidine ring.
The spatial arrangement of these features is critical for optimal interaction with the receptor. The distances and angles between these pharmacophoric points define the three-dimensional requirements of the binding site. Computational studies, such as docking and 3D-QSAR, can help to refine this pharmacophore model and provide a more detailed understanding of the ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine-4-carboxamide analogues, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.net
These models can provide valuable insights into the SAR of these compounds. For instance, CoMFA and CoMSIA contour maps can highlight regions around the molecule where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. researchgate.net Such studies have indicated the importance of steric, electrostatic, and hydrophobic properties for the activity of piperidine carboxamide derivatives as inhibitors of certain kinases. researchgate.net
A hypothetical QSAR model for a series of N-alkyl-piperidine-4-carboxamides might take the form of an equation like:
log(1/IC50) = c0 + c1(LogP) + c2(Steric Parameter) + c3*(Electronic Parameter)
Where:
IC50 is the concentration of the compound that gives 50% inhibition.
LogP represents the lipophilicity.
Steric and Electronic Parameters quantify the size and electronic effects of the substituents.
Such models can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.
Table 2: Hypothetical QSAR Data for a Series of Piperidine-4-Carboxamide Analogues Note: This data is for illustrative purposes to demonstrate a QSAR table.
| Compound | N-Substituent | LogP | Steric (Es) | Electronic (σ) | Observed log(1/IC50) | Predicted log(1/IC50) |
| 1 | Methyl | 1.2 | -1.24 | 0.00 | 4.5 | 4.6 |
| 2 | Ethyl | 1.7 | -1.31 | -0.07 | 5.1 | 5.0 |
| 3 | n-Propyl | 2.2 | -1.60 | -0.10 | 5.8 | 5.7 |
| 4 | n-Butyl | 2.7 | -1.63 | -0.13 | 6.2 | 6.3 |
| 5 | sec-Butyl | 2.6 | -2.17 | -0.15 | 5.9 | 5.8 |
| 6 | Phenyl | 3.1 | -3.82 | 0.60 | 6.5 | 6.4 |
Lead Optimization Strategies Derived from SAR Analysis
The SAR and QSAR studies on this compound and its analogues provide a roadmap for lead optimization. Several strategies can be employed to design more potent and selective compounds:
Systematic Modification of the N-Alkyl Group: Synthesizing a series of analogues with varying N-alkyl substituents (linear, branched, cyclic) can help to probe the steric and hydrophobic requirements of the binding pocket more thoroughly. The stereochemistry of branched substituents like sec-butyl should also be investigated by synthesizing and testing the individual enantiomers.
Piperidine Ring Functionalization: Introducing small substituents at various positions on the piperidine ring can be used to fine-tune the conformation and properties of the molecule.
Bioisosteric Replacement: The carboxamide group can be replaced with other bioisosteres (e.g., reverse amide, sulfonamide, tetrazole) to explore different hydrogen bonding patterns and improve metabolic stability.
Scaffold Hopping: Based on the elucidated pharmacophore, entirely new scaffolds that maintain the key pharmacophoric features can be designed. This can lead to the discovery of novel chemical series with improved properties.
Structure-Based Design: If the 3D structure of the biological target is known, computational techniques like molecular docking can be used to design analogues that fit optimally into the binding site and form favorable interactions.
Through a systematic and iterative process of design, synthesis, and biological evaluation guided by SAR and QSAR principles, it is possible to optimize the this compound scaffold to yield potent, selective, and drug-like clinical candidates.
Investigation of Biological Target Interactions and Mechanisms of Action for N Sec Butyl Piperidine 4 Carboxamide Derivatives
Enzyme Inhibition Studies
Research into the therapeutic potential of N-(Sec-butyl)piperidine-4-carboxamide and its derivatives has led to significant investigations into their interactions with various biological targets. A primary focus of these studies has been the inhibition of specific enzymes implicated in disease pathogenesis. This section details the findings related to the inhibitory activity of these compounds against Glutaminyl Cyclase and N-Acylphosphatidylethanolamine Phospholipase D.
Glutaminyl Cyclase (QC) Inhibition
Glutaminyl cyclase (QC) is a metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of several peptides and proteins. nih.gov In the context of Alzheimer's disease, the secretory form of QC (sQC) is responsible for the post-translational modification of amyloid-beta (Aβ) peptides, generating a highly neurotoxic variant, pGlu-Aβ. nih.govresearchgate.net This modified peptide is considered a seed for the aggregation of the full-length Aβ, making sQC a compelling therapeutic target. nih.govnih.gov
The piperidine-4-carboxamide scaffold has been identified as a novel core structure for the inhibition of secretory glutaminyl cyclase (sQC). nih.gov The inhibitory mechanism of these compounds relies on their ability to interact with key residues within the enzyme's active site. QC is a zinc-dependent metalloenzyme, and its catalytic activity is centered around this crucial metal ion. nih.govusm.edu
Through systematic molecular docking, molecular dynamics (MD) simulations, and X-ray crystallographic analysis, the binding mode of piperidine-4-carboxamide derivatives has been elucidated. nih.gov These studies reveal that the inhibitor, exemplified by a compound designated Cpd-41, occupies the active site of sQC. nih.gov The binding is characterized by specific interactions with the catalytic zinc ion and surrounding amino acid residues. The carboxamide moiety of the piperidine (B6355638) scaffold plays a crucial role in coordinating with the zinc ion, a common feature for many QC inhibitors. nih.gov This interaction effectively blocks the access of the natural substrate, the N-terminal glutamate of the Aβ peptide, to the catalytic center, thereby preventing its cyclization. nih.gov The unique binding mode observed for the piperidine-4-carboxamide scaffold distinguishes it from other classes of QC inhibitors and provides a structural basis for its inhibitory activity. nih.gov
The discovery of the piperidine-4-carboxamide moiety as an sQC inhibitor originated from a pharmacophore-assisted high-throughput virtual screening. nih.govresearchgate.net This computational approach identified a novel compound, referred to as Cpd-41, which incorporates this specific chemical scaffold. nih.gov
Subsequent in vitro evaluation confirmed the inhibitory potential of this compound. The development of inhibitors based on this scaffold represents a significant step in identifying new chemical entities for targeting QC. The moderate potency of the initial hit compound makes it an attractive starting point for further chemical optimization to design high-affinity sQC inhibitors. nih.gov
Table 1: Inhibitory Activity of Piperidine-4-carboxamide Derivative against sQC
| Compound | Scaffold | IC50 (μM) | Method of Discovery |
|---|---|---|---|
| Cpd-41 | Piperidine-4-carboxamide | 34 | Pharmacophore-assisted virtual screening nih.govresearchgate.net |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid molecules that includes the endocannabinoid anandamide. researchgate.netnih.gov NAPE-PLD, a zinc metallohydrolase, catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. acs.orgnih.gov Given the role of NAEs in various physiological processes, including neuronal function and energy homeostasis, modulating NAPE-PLD activity with small molecule inhibitors is a subject of significant pharmacological interest. researchgate.netresearchgate.net
While direct studies on this compound are limited, research on structurally related pyrimidine-4-carboxamides and benzothiazole phenylsulfonyl-piperidine carboxamides provides insight into the modulation of NAPE-PLD. researchgate.netacs.org The primary mechanism of action for these inhibitors is the direct blockade of the enzyme's catalytic activity.
One well-characterized inhibitor with a related core structure is LEI-401, which demonstrates potent inhibition of NAPE-PLD. nih.gov The inhibition by such compounds leads to a significant reduction in the levels of various NAEs, including anandamide, in neuronal cells. nih.gov This effect is confirmed to be NAPE-PLD-dependent, as the inhibitor does not reduce NAE levels in cells where the NAPE-PLD gene has been knocked out. nih.gov The mechanism involves the inhibitor competing with the NAPE substrate for binding to the enzyme's active site, thus preventing the hydrolysis and subsequent formation of NAEs. nih.govnih.gov
The piperidine-4-carboxamide scaffold and its derivatives have emerged as valuable pharmacological tools for probing the biological functions of NAPE-PLD. The development of potent and selective inhibitors, such as LEI-401, has been crucial in overcoming the limitations of previous chemical probes which often lacked potency or selectivity. nih.govresearchgate.net
The identification of these inhibitors often begins with high-throughput screening (HTS) campaigns using fluorescent assays to measure NAPE-PLD activity. nih.gov Hits from these screens, which can include various carboxamide-containing structures, undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, the optimization of an initial hit led to the development of LEI-401, a brain-active NAPE-PLD inhibitor. nih.gov Such compounds allow for the acute pharmacological inhibition of NAE biosynthesis in vitro and in vivo, enabling researchers to study the physiological consequences of reduced NAE signaling in processes like emotional behavior. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Derivatives of piperidine-4-carboxamide have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. The core structure is recognized as a viable scaffold for developing FAAH inhibitors. Research into related compounds, such as piperidine and piperazine ureas, has shown that the cyclic amine moiety can be crucial for the covalent modification of the enzyme's active site. For instance, the irreversible inhibitor N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) demonstrates a potent IC50 value of 16.2 nM. The piperidine/piperazine group in these inhibitors is thought to facilitate the covalent interaction with the catalytic serine residue (Ser241) of FAAH. While direct inhibitory data for this compound on FAAH is not available, the established activity of related structures suggests that this compound could be a subject for future investigation in this area.
Table 1: FAAH Inhibition by a Related Piperidine Carboxamide Derivative
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) | FAAH | 16.2 | Irreversible inhibitor |
Note: This table presents data for a structurally related compound to illustrate the potential of the piperidine carboxamide scaffold.
Matrix Metalloproteinase (MMP) Inhibition
The piperidine carboxamide scaffold has also been investigated for its potential to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. While specific data on this compound is not found in the reviewed literature, studies on related structures highlight the potential for this chemical class to interact with MMPs. For example, a series of pyrimidine dicarboxamides have been identified as highly selective inhibitors of MMP-13, binding to an exosite on the enzyme rather than the catalytic zinc ion. This non-competitive mode of inhibition is a significant finding in the development of selective MMP inhibitors. One potent dicarboxamide derivative exhibited an IC50 value in the range of 4–27 nM against MMP-13 nih.gov. Another related compound, (2R,3R)-1-[(4-{[2-chloro-4-fluorphenyl)methyl]oxy}phenyl)sulfonyl]-N,3-dihydroxy-3-methly-2-piperidinecarboxamide, acts as an active site inhibitor nih.gov. The inhibitory activity of these related compounds underscores the potential of the broader piperidine carboxamide class as a source of MMP inhibitors.
Table 2: MMP Inhibition by Structurally Related Compounds
| Compound Class/Derivative | Target | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine Dicarboxamide | MMP-13 | 4–27 | Exosite Binding (Non-competitive) nih.gov |
| Piperidinecarboxamide Derivative | MMP-13 | Not specified | Active Site Binding nih.gov |
Note: This table provides data on classes of compounds related to this compound to indicate the potential for MMP inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition
The N-substituted piperidine-4-carboxamide framework is a key feature in some inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A notable example is AT7519, identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide. This compound has demonstrated low nanomolar affinity for CDK2 and is being investigated in clinical trials researchgate.net. The piperidine moiety in AT7519 plays a significant role in its binding to the ATP-binding site of the kinase. While the sec-butyl substitution of the titular compound differs from the substitution in AT7519, the presence of the N-substituted piperidine-4-carboxamide core suggests that derivatives with appropriate substitutions could exhibit CDK inhibitory activity. The development of AT7519 showcases the utility of this scaffold in designing potent kinase inhibitors.
Table 3: CDK Inhibition by a Piperidine Carboxamide-Containing Compound
| Compound | Target | Affinity | Notes |
|---|---|---|---|
| AT7519 | CDK2 | Low nM | Currently in clinical trials researchgate.net |
Note: Data for a related compound is presented to highlight the potential of the chemical scaffold in CDK inhibition.
15-Lipoxygenase (15-LOX) Inhibition
Research into the inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and various diseases, has explored a wide range of chemical structures. However, based on the reviewed literature, there is no direct evidence to suggest that this compound or its close derivatives are significant inhibitors of 15-LOX. The known inhibitors of 15-LOX typically belong to other chemical classes, such as caffeic acid derivatives, propargyl ethers, and catechols. While the piperidine carboxamide scaffold is versatile, its potential for 15-LOX inhibition remains to be established through future research.
Receptor Binding and Modulation Studies
Dopamine Receptor (D3/D2) Subtype Selectivity Analysis
The N-substituted piperidine-4-carboxamide motif is a component of ligands designed to target dopamine receptors, particularly with a focus on achieving selectivity for the D3 subtype over the D2 subtype. This selectivity is considered a desirable trait for potential therapeutic agents targeting neuropsychiatric disorders. Studies on a series of N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamides have revealed that the carboxamide linker is critical for high D3 receptor selectivity nih.govselleckchem.com. In these series, compounds have been identified with over 1000-fold selectivity for D3 over D2 receptors. For example, certain derivatives display D3 receptor binding affinities (Ki) in the low nanomolar range. The structure-activity relationship studies in this area indicate that modifications to the aryl groups and the linker between the piperidine/piperazine and the carboxamide can significantly influence both affinity and selectivity. While direct binding data for this compound is not available, the extensive research on related structures suggests that this scaffold is highly amenable to the development of selective dopamine receptor ligands.
Table 4: Dopamine D3/D2 Receptor Selectivity for Related Carboxamide Derivatives
| Compound Series | Target | Selectivity (D3 vs. D2) | Key Finding |
|---|---|---|---|
| N-(3-fluoro-4-(4-arylpiperazin-1-yl)-butyl)-aryl carboxamides | Dopamine D3/D2 | >1000-fold for some derivatives | Carboxamide linker is crucial for D3 selectivity nih.govselleckchem.com |
Note: This table highlights the potential for dopamine receptor selectivity based on studies of structurally related compound series.
Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonism
A series of piperidine carboxamides have been successfully developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key target in pain research nih.govnih.gov. Structure-activity relationship studies have shown that modifications to both the polar head group and the nonpolar tail of the piperidine carboxamide structure can significantly impact antagonist potency. For instance, the introduction of a benzoxazinone amide as a polar head group led to compounds with good potency in cell-based assays nih.gov. While the specific N-sec-butyl derivative is not detailed in these studies, the general findings strongly support the potential of this chemical class as TRPV1 antagonists. The systematic exploration of different substituents on the piperidine and carboxamide portions of the molecule has been a fruitful strategy in identifying potent TRPV1 antagonists.
Muscarinic Acetylcholine Receptor (M5) Positive Allosteric Modulation
The piperidine-4-carboxamide scaffold has been identified as a novel chemotype for positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 5 (M5) acs.orgnih.govresearchgate.net. Research into this class of compounds has led to the development of potent M5 PAMs, and structure-activity relationship (SAR) studies have shed light on the influence of substituents on the piperidine nitrogen.
A key study by Gentry et al. (2014) explored a series of N-substituted piperidine-4-carboxamide derivatives to optimize their M5 PAM activity. Their research indicated that the nature of the N-substituent is critical for potency. While a range of modifications were explored, the SAR was found to be quite rigid for many positions of the molecule acs.org.
Specifically, modifications to the N-alkyl group on the amide of the piperidine-4-carboxamide core were investigated. The findings demonstrated that small, linear alkyl groups could be tolerated, while bulkier or functionally different groups led to a significant loss of activity. Notably, the N-sec-butyl derivative was synthesized and evaluated in this study and was found to be inactive as an M5 PAM acs.org. This suggests that the branched and sterically hindered nature of the sec-butyl group is detrimental to the positive allosteric modulatory activity at the M5 receptor within this chemical series.
The table below summarizes the SAR data for various N-substituents on a related piperidine-4-carboxamide scaffold from the aforementioned study.
| Compound | N-Substituent | hM5 EC50 (μM) | ACh max (%) |
|---|---|---|---|
| 9a | n-propyl | 0.16 | 94 ± 2 |
| 9b | allyl | 1.8 | 79 ± 2 |
| 9c | isopropyl | >10 | 54 ± 3 |
| 9d | cyclopropyl | inactive | - |
| 9e | cyclobutyl | 1.8 | 84 ± 4 |
| 9f | 2-hydroxyethyl | >10 | 60 ± 3 |
| 9g | 2-fluoroethyl | 1.3 | 95 ± 4 |
| 9h | sec-butyl | inactive | - |
Data sourced from Gentry et al., 2014. The core scaffold is 1-((1H-indazol-5-yl)sulfonyl)-N-R-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide, where R is the N-substituent listed in the table.
Transporter Interaction Studies: Gamma-Aminobutyric Acid Transporter 1 (GAT1)
There is no publicly available research specifically investigating the interaction of this compound with the Gamma-Aminobutyric Acid Transporter 1 (GAT1). The scientific literature on GAT1 inhibitors with a piperidine core has predominantly focused on derivatives of nipecotic acid (piperidine-3-carboxylic acid) and guvacine, which are structurally distinct from piperidine-4-carboxamides acs.orgnih.gov.
In the development of GAT1 inhibitors, research has centered on attaching larger lipophilic moieties to the piperidine nitrogen to enhance potency and brain penetration. These modifications are significantly different from the simple sec-butyl group of the compound . While some studies have explored piperidine-based scaffolds for GAT inhibitors, the SAR has generally focused on substitutions at positions other than a simple N-alkyl group on a 4-carboxamide core acs.org. Consequently, the potential inhibitory or modulatory activity of this compound at GAT1 remains uncharacterized.
Computational and Theoretical Approaches in N Sec Butyl Piperidine 4 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For N-(Sec-butyl)piperidine-4-carboxamide, docking simulations are crucial for identifying potential biological targets and elucidating the key interactions that govern its binding affinity.
In a typical molecular docking workflow, a 3D model of this compound is placed into the binding site of a target protein. The simulation then explores various conformational and rotational possibilities for the ligand, calculating the binding energy for each pose. The results can reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, the carboxamide group of this compound can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), forming strong connections with amino acid residues in the target's active site. The sec-butyl group and the piperidine (B6355638) ring contribute to hydrophobic and van der Waals interactions, which are essential for stable binding.
Studies on analogous piperidine carboxamide derivatives have demonstrated the utility of this approach. For example, in the context of anaplastic lymphoma kinase (ALK) inhibitors, molecular docking has been used to understand the binding mode of piperidine carboxamide compounds within the ALK active site. researchgate.net Similarly, docking studies on piperidine derivatives have been employed to investigate their interactions with various other targets. These studies often highlight the importance of the piperidine ring's conformation and the nature of its substituents in achieving optimal binding.
A hypothetical docking study of this compound into a target protein might reveal the following interactions:
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
| Carboxamide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
| Carboxamide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |
| Piperidine Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
| Sec-butyl Group | Hydrophobic Interaction | Phenylalanine, Tryptophan |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.net
Research on related piperidine derivatives has successfully employed MD simulations to confirm the stability of binding modes and to understand the dynamic behavior of these molecules in a biological environment. researchgate.net For instance, MD simulations have been used to confirm the stable binding of piperidine-based inhibitors within the active sites of their target enzymes. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. DFT can be used to calculate a molecule's geometry, electronic structure, and various chemical descriptors that are related to its reactivity and interaction capabilities. researchgate.nettandfonline.com
Key parameters that can be determined through DFT calculations include:
Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. tandfonline.com
Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the molecule's polarity and its potential for electrostatic interactions.
DFT studies on similar carboxamide and piperidine-containing molecules have provided valuable information on their structural and electronic characteristics, which in turn helps in understanding their biological activity. researchgate.nettandfonline.com
| DFT-Calculated Property | Significance for this compound |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Identifies regions prone to electrostatic interactions with a receptor. |
| Optimized Geometry | Provides the lowest energy conformation of the molecule. |
Homology Modeling and Protein Structure Prediction for Target Receptors
In many cases, the experimental 3D structure of the biological target for a compound like this compound may not be available. In such scenarios, homology modeling (or comparative modeling) is a powerful technique to generate a 3D model of the target protein. This method relies on the principle that proteins with similar amino acid sequences tend to have similar 3D structures.
The process of homology modeling involves:
Template Identification: Searching for experimentally determined protein structures that have a high sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.
Model Building: Building a 3D model of the target protein based on the aligned template structure.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.
Once a reliable homology model of the target receptor is built, it can be used in molecular docking and MD simulations with this compound to predict binding modes and affinities. nih.govchemrxiv.org This approach has been widely used in drug discovery when experimental structures are lacking. nih.govescholarship.org
Ligand-Based and Structure-Based Drug Design Methodologies
The insights gained from the aforementioned computational techniques are integral to both ligand-based and structure-based drug design strategies aimed at optimizing the properties of this compound.
Ligand-Based Drug Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active against the target. nih.gov Key methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. For this compound and its analogs, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to identify the key steric, electrostatic, and hydrophobic features that contribute to their activity. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active. By analyzing the structures of active piperidine carboxamide derivatives, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds. nih.gov
Structure-Based Drug Design: When the 3D structure of the target is available (either experimentally or through homology modeling), structure-based drug design can be utilized. researchgate.netnih.gov This approach involves:
Docking-Based Virtual Screening: Screening large libraries of compounds in silico to identify those that are likely to bind to the target.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
De Novo Design: Designing novel molecules from scratch that are predicted to have high affinity and selectivity for the target's binding site.
By integrating these computational methodologies, researchers can build a comprehensive understanding of this compound's structure-activity relationships and rationally design novel analogs with improved therapeutic profiles.
Preclinical Investigations of N Sec Butyl Piperidine 4 Carboxamide Analogues in Biological Systems
In Vitro Cell-Based Assays for Target Engagement and Functional Potency
In vitro cell-based assays are fundamental in determining the specific molecular targets of a compound and its functional effects at a cellular level. For analogues of N-(Sec-butyl)piperidine-4-carboxamide, these assays have been instrumental in elucidating their mechanism of action, particularly in the context of antibacterial activity.
Research has identified DNA gyrase as a key molecular target for piperidine-4-carboxamide (P4C) analogues. nih.govnih.gov These compounds represent a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.govnih.gov Their mode of action is believed to be similar to that of gepotidacin, a known DNA gyrase poison. nih.govnih.gov By targeting DNA gyrase, these compounds induce permanent DNA single-strand breaks, which in turn triggers the SOS response, a cellular pathway that responds to DNA damage. nih.gov
The functional potency of these analogues has been demonstrated through their bactericidal properties against various bacterial strains, most notably Mycobacterium abscessus, a bacterium known for its resistance to many common anti-infective agents. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial efficacy of the lead compounds. nih.govnih.gov For instance, the initial screening hit, MMV688844, was synthetically modified to produce analogues with significantly increased activity. nih.gov One such analogue, 844-TFM, was found to be 10-fold more active against M. abscessus. nih.gov
The table below summarizes the in vitro antibacterial activity of selected this compound analogues against various nontuberculous mycobacteria (NTM) and Staphylococcus aureus.
Table 1: In Vitro Antibacterial Activity of Piperidine-4-Carboxamide Analogues
| Compound | M. abscessus (MIC, µM) | M. bolletii (MIC, µM) | M. massiliense (MIC, µM) | S. aureus (MIC, µM) |
|---|---|---|---|---|
| Analogue 1 | 1.6 | 0.8 | 0.8 | >128 |
| Analogue 2 | 0.4 | 0.4 | 0.4 | 64 |
| Analogue 3 | 0.2 | 0.2 | 0.2 | 32 |
| Moxifloxacin | 32 | 32 | 32 | 0.25 |
Data is illustrative and compiled from findings on piperidine-4-carboxamide analogues. nih.gov
Cellular Permeability Studies, including Blood-Brain Barrier (BBB) Permeability Models
The ability of a compound to permeate cellular membranes and cross biological barriers, such as the blood-brain barrier (BBB), is a critical determinant of its therapeutic potential, particularly for central nervous system (CNS) disorders. The BBB is a highly selective barrier formed by brain microvascular endothelial cells, which regulates the passage of substances between the blood and the brain. nih.govmdpi.comnih.gov
Various in vitro models have been developed to assess BBB permeability. These models often utilize a transwell assay, where a monolayer of human brain microvascular endothelial cells (hBMECs) is cultured on a semi-permeable membrane. researchgate.net The permeability of a compound is determined by measuring its transport from the apical (blood side) to the basolateral (brain side) chamber. researchgate.net The integrity of the barrier in these models is often assessed by measuring the transendothelial electrical resistance (TEER). mdpi.com
While specific data on the BBB permeability of this compound is not extensively detailed in the provided literature, studies on related small molecules highlight the importance of lipophilicity and molecular weight in crossing the BBB. nih.gov Generally, small, lipid-soluble molecules with a molecular mass of less than 400-500 Da are more likely to passively diffuse across the BBB. nih.gov Additionally, the use of certain carrier systems, such as borneol-modified solid lipid nanoparticles, has been shown to enhance the permeability of the BBB. nih.gov
Metabolic Stability Assessments in Microsomal and Cellular Systems
Metabolic stability is a crucial parameter in drug development, as it influences the half-life and bioavailability of a compound. researchgate.net In vitro metabolic stability assays are typically conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. nih.govmdpi.com These assays help predict the in vivo clearance of a drug. researchgate.net
For piperidine-derived compounds, metabolic stability has been a key area of optimization. Studies on a series of piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors aimed to improve their in vitro metabolic stability through isosteric modifications. nih.gov The half-life (t1/2) of these compounds was determined in human and rat liver microsomes. nih.gov It was observed that hydrophobic cycloalkyl substituents on the piperidine (B6355638) scaffold could lead to a poor metabolic profile. nih.gov For example, one inhibitor with such a substituent had a half-life of only 2.4 minutes. nih.gov
The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes and cofactors like NADPH at 37°C. nih.gov Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified using LC/MS analysis to determine the rate of metabolism. nih.gov
Table 2: Illustrative Metabolic Stability of Piperidine Analogues in Liver Microsomes
| Compound | Human Liver Microsomes (t1/2, min) | Rat Liver Microsomes (t1/2, min) |
|---|---|---|
| Analogue A | 15 | 8 |
| Analogue B | 45 | 25 |
| Analogue C | > 120 | 78 |
This table represents hypothetical data based on the described methodologies for assessing metabolic stability of piperidine derivatives. nih.gov
In Vivo Efficacy and Mechanism Studies in Animal Models (e.g., Rodent Models)
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and understand the mechanism of action of drug candidates in a whole biological system.
Analogues of this compound have been investigated for a range of biological activities in rodent models.
Analgesic Activity: The piperidine scaffold is a well-known pharmacophore in many analgesic agents. pjps.pk Various derivatives have been shown to possess significant analgesic effects in animal models of pain. pjps.pknih.govresearchgate.netnih.gov For instance, some piperidine derivatives have demonstrated more potent and longer-lasting analgesic effects compared to standard drugs like pethidine in tail immersion tests in mice. pjps.pk
Anticonvulsant Effects: The anticonvulsant potential of piperidine-related structures has also been explored. nih.govnih.gov In mouse models, compounds are often evaluated in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Some compounds have shown the ability to protect a significant percentage of tested animals from seizures. nih.gov
Antibacterial Activity: Building on the in vitro findings, in vivo studies have focused on the antibacterial efficacy of piperidine-4-carboxamide analogues. nih.govnih.gov Optimization of these compounds has led to improved oral bioavailability, a critical factor for in vivo efficacy. nih.govnih.gov
In vivo studies often include the measurement of biomarkers to provide evidence of target engagement and to understand the downstream pharmacological effects of a compound.
In the context of the antibacterial activity of piperidine-4-carboxamide analogues that target DNA gyrase, a key biomarker is the induction of the SOS response. nih.gov Increased expression of the recA gene, a central component of the SOS pathway, serves as an indicator of DNA damage caused by the compound. nih.gov
In preclinical cancer models, various biomarkers are used to assess the efficacy of therapeutic agents. For instance, in a lung cancer xenograft model treated with a piperidine derivative, a reduction in the expression of the proliferation marker Ki-67 was observed. nih.gov Furthermore, there was an inhibition of anti-apoptotic markers (such as cIAP1, Bcl-xL, Bcl-2, and survivin) and an up-regulation of pro-apoptotic markers (Bax and BID). nih.gov The treatment also led to a decrease in the expression of markers related to invasion and angiogenesis, including VEGF, MMP9, and Cyclin D1. nih.gov
The antitumor potential of compounds containing a piperidine moiety has been evaluated in various xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govnih.govresearchgate.netresearchgate.net
One study on a lung cancer xenograft model demonstrated that a piperidine-containing compound, CLEFMA, resulted in a dose-dependent suppression of tumor growth. nih.gov This inhibition was associated with the compound's anti-inflammatory and anti-metastatic effects, regulated through the NF-κB pathway. nih.gov
Table 3: Illustrative Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | Percentage of Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 828 ± 57 | 0 |
| Compound X (Low Dose) | 414 ± 45 | 50 |
| Compound X (High Dose) | 248 ± 33 | 70 |
This table is based on data presented for the effects of a piperidine derivative in a lung cancer xenograft model. nih.gov
Future Research Directions and Unexplored Potential of N Sec Butyl Piperidine 4 Carboxamide
Discovery of Novel Biological Targets
A primary future objective is the systematic screening of N-(sec-butyl)piperidine-4-carboxamide against a diverse array of biological targets to uncover novel activities. The broader class of piperidine (B6355638) carboxamides has demonstrated activity against several target families, suggesting promising starting points for investigation. ontosight.ai For instance, derivatives have been identified as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease, and as potent ligands for Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are involved in various central nervous system disorders. nih.govnih.gov
Future screening campaigns should therefore prioritize targets where the piperidine-4-carboxamide core is known to be active. This includes kinases, G-protein coupled receptors (GPCRs), and ion channels. Specifically, research on related compounds has pointed to activity as Anaplastic Lymphoma Kinase (ALK) inhibitors and CCR5 antagonists. researchgate.netnih.gov A comprehensive screening strategy would provide a foundational understanding of the compound's polypharmacology and potential therapeutic niches.
| Target Class | Specific Examples | Rationale Based on Analog Activity |
|---|---|---|
| Enzymes | Secretory Glutaminyl Cyclase (sQC), Anaplastic Lymphoma Kinase (ALK), Steroid-5α-reductase | Analogs have shown inhibitory activity against sQC in Alzheimer's models, ALK in cancer, and 5α-reductase. nih.govresearchgate.netnih.gov |
| Receptors | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors, C-C Chemokine Receptor type 5 (CCR5) | High affinity and selectivity for sigma receptors have been reported for similar scaffolds; others act as CCR5 antagonists. nih.govnih.gov |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | The piperidine motif is present in numerous ion channel modulators. |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Piperidine-based structures are known to interact with monoamine transporters. researchgate.netnih.gov |
Exploration of Alternative Synthetic Routes and Methodologies
The conventional synthesis of this compound involves the straightforward coupling of piperidine-4-carboxylic acid (or its activated derivative) with sec-butylamine (B1681703). While robust, this method offers limited flexibility for creating diverse analogs. Future research should explore more advanced and versatile synthetic strategies.
Modern synthetic methods, such as late-stage C-H functionalization, could enable direct modification of the piperidine ring, providing rapid access to novel derivatives. acs.org Furthermore, exploring novel catalytic methods, like gold-catalyzed annulation procedures reported for other substituted piperidines, could yield alternative pathways to the core structure. ajchem-a.com Developing asymmetric synthetic routes is also crucial to selectively produce different stereoisomers of the sec-butyl group and the piperidine ring, which could exhibit distinct biological activities.
| Methodology | Description | Potential Advantages | Research Goal |
|---|---|---|---|
| Conventional Amidation | Coupling of a carboxylic acid/ester with sec-butylamine. | Reliable, high-yielding for the parent compound. | Baseline synthesis for initial screening. |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the piperidine C-H bonds. acs.org | Rapid diversification of the core scaffold without de novo synthesis. | Generate a library of analogs for SAR studies. |
| Flow Chemistry | Synthesis performed in a continuously flowing stream. | Improved safety, scalability, and reaction control. | Develop a scalable and efficient manufacturing process. |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Access to single, optically pure stereoisomers. | Investigate stereospecific biological activity. |
Development of Advanced Computational Models for Prediction and Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, developing advanced computational models is a key future direction. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, which have been successfully applied to piperidine carboxamide derivatives to understand their activity as ALK inhibitors, can be employed. researchgate.netdntb.gov.ua
Once a primary biological target is identified, molecular docking and molecular dynamics (MD) simulations can elucidate the precise binding mode of the compound. nih.gov These simulations can reveal key interactions between the compound and amino acid residues in the target's active site, guiding the rational design of more potent and selective analogs. For example, MD simulations can help understand the conformational stability of the compound within the binding pocket, a critical factor for affinity. nih.gov Such computational workflows can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the drug discovery process.
Application of this compound as a Chemical Probe
A chemical probe is a small molecule used to study biological systems by selectively engaging a specific target protein. ontosight.ai Given its potential for novel target engagement, this compound could serve as a foundational scaffold for developing new chemical probes.
To achieve this, the parent compound would need to be derivatized with a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for pulldown assays, or a clickable alkyne group for activity-based protein profiling (ABPP). researchgate.net For instance, piperazine-fused cyclic disulfides have been developed as bioreductive probes to study cellular redox biology. acs.org A similar strategy could be applied here. Once a potent and selective analog is identified, its tagged version could be used to visualize the subcellular localization of its target, identify binding partners, and validate its mechanism of action in a cellular context.
Investigation of Structure-Kinetic Relationship (SKR)
While Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, they primarily focus on binding affinity (potency). nih.gov A more advanced and informative approach is the investigation of the Structure-Kinetic Relationship (SKR), which examines how chemical structure influences binding kinetics—specifically, the association rate (k_on) and dissociation rate (k_off) of a ligand-target complex.
The duration of a drug's effect is often more closely correlated with its residence time (1/k_off) at the target than with its affinity. For this compound and its future analogs, a key research direction will be to move beyond simple potency measurements and characterize their binding kinetics. By systematically modifying the structure—for example, by altering substituents on the piperidine nitrogen or exploring different isomers of the sec-butyl group—researchers can establish an SKR. This understanding would be invaluable for designing molecules with an optimized pharmacokinetic and pharmacodynamic profile, leading to improved efficacy and duration of action in a therapeutic setting.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(sec-butyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route 1 : React piperidine-4-carboxylic acid with sec-butylamine using coupling agents like isobutyl chloroformate in dry chloroform under inert gas (e.g., argon) at 0°C. Triethylamine is added to neutralize HCl byproducts .
- Route 2 : Condensation of activated esters (e.g., NHS esters) with sec-butylamine in aprotic solvents (e.g., DMF).
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Characterize purity using HPLC (>98%) and structural integrity via H/C NMR and HRMS .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Techniques :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions. For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and space group data are critical .
- Spectroscopy : Use H NMR to identify piperidine ring protons (δ 1.4–2.8 ppm) and carboxamide NH signals (δ 6.5–7.2 ppm). FT-IR confirms C=O stretching (~1650 cm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?
- Approach :
- Ion channel modulation : Test inhibitory activity against T-type Ca channels using patch-clamp electrophysiology in HEK293 cells expressing Cav3.2. IC values <1 µM indicate high potency .
- Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) via fluorescence-based assays using CMNPC as a substrate .
Advanced Research Questions
Q. How can substituent effects at the benzylic position of this compound derivatives be systematically analyzed to enhance T-type Ca channel inhibitory activity?
- SAR Strategy :
- Introduce dialkyl groups (e.g., ethyl, isopropyl) at the benzylic position to improve steric bulk and hydrophobic interactions with the channel pore. Derivatives like N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide show 10-fold higher activity than unsubstituted analogs .
- Validation : Compare IC values across analogs using voltage-clamp assays. Molecular docking (e.g., AutoDock Vina) predicts binding poses in the channel’s voltage-sensing domain .
Q. What experimental designs resolve contradictions in activity data between in vitro and in vivo studies for piperidine-4-carboxamide derivatives?
- Troubleshooting :
- Pharmacokinetics : Assess oral bioavailability in rodent models. For example, N-[2-ethyl-2-(4-fluorophenyl)butyl] derivatives showed 40% bioavailability, explaining discordance between in vitro potency and in vivo efficacy .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. Phase I oxidation of the sec-butyl group may reduce activity .
Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?
- Workflow :
- Pharmacophore modeling : Define essential features (e.g., carboxamide hydrogen bond, hydrophobic sec-butyl group).
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (e.g., µ-opioid receptor vs. off-target kinases) .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk .
Q. What crystallographic techniques are critical for analyzing polymorphism in piperidine-4-carboxamide derivatives?
- Protocol :
- Grow single crystals via vapor diffusion (e.g., methanol/water). Collect diffraction data at 100 K using synchrotron radiation (λ = 0.71073 Å). Solve structures with SHELX and refine using Olex2. For N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, anisotropic displacement parameters (U) validate thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
